(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one (3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one
Brand Name: Vulcanchem
CAS No.: 145452-03-5
VCID: VC0018378
InChI: InChI=1S/C11H17NO4/c1-6(2)9-11(4-13)8(14)7(3)10(15)12(11)5-16-9/h4,6-9,14H,5H2,1-3H3/t7-,8+,9+,11+/m1/s1
SMILES: CC1C(C2(C(OCN2C1=O)C(C)C)C=O)O
Molecular Formula: C₁₁H₁₇NO₄
Molecular Weight: 227.26

(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one

CAS No.: 145452-03-5

Cat. No.: VC0018378

Molecular Formula: C₁₁H₁₇NO₄

Molecular Weight: 227.26

* For research use only. Not for human or veterinary use.

(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one - 145452-03-5

Specification

CAS No. 145452-03-5
Molecular Formula C₁₁H₁₇NO₄
Molecular Weight 227.26
IUPAC Name (1S,6R,7S,7aS)-7-hydroxy-6-methyl-5-oxo-1-propan-2-yl-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde
Standard InChI InChI=1S/C11H17NO4/c1-6(2)9-11(4-13)8(14)7(3)10(15)12(11)5-16-9/h4,6-9,14H,5H2,1-3H3/t7-,8+,9+,11+/m1/s1
SMILES CC1C(C2(C(OCN2C1=O)C(C)C)C=O)O

Introduction

Chemical Identity and Nomenclature

(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one is identified by CAS number 145452-03-5 . This complex heterocyclic compound belongs to the class of bicyclic compounds containing nitrogen and oxygen heteroatoms in its core structure. The systematic name indicates specific stereochemistry at positions 3, 4, 5, and 6, which is crucial for its chemical behavior and biological activity.

The compound is also known by several synonyms including "[1S-(1α,6α,7α,7aα)]-Dihydro-7-hydroxy-6-methyl-1-(1-methylethyl)-5-oxo-1H,3H-pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde" . The different naming conventions reflect both the systematic IUPAC approach and alternative structural perspectives, particularly focusing on the pyrrolo[1,2-c]oxazole core with specific substituents.

Basic Molecular Information

The fundamental molecular properties of the compound are presented in the following comprehensive table:

PropertyValueSource
CAS Registry Number145452-03-5
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
AppearanceWhite Solid
Stereochemistry(3R,4S,5R,6S)

This bicyclic structure contains four stereogenic centers, as indicated in the systematic name, which significantly influence its three-dimensional arrangement and consequently its chemical reactivity and biological properties.

Physicochemical Properties

The physicochemical properties of (3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one provide critical insights into its behavior in various environments and its potential applications in chemical synthesis.

Physical Properties

The compound exists as a white solid at standard conditions with distinct melting and boiling points as outlined below:

Physical PropertyValueMethodSource
Melting Point108-110°CExperimental
Boiling Point402.0±45.0 °CPredicted
Density1.25±0.1 g/cm³Predicted
Physical StateSolidExperimental
ColorWhiteExperimental

The high boiling point is indicative of significant intermolecular forces, likely hydrogen bonding through the hydroxyl and formyl groups. These properties influence handling procedures during synthesis and purification processes.

Chemical Properties

The chemical behavior of this compound is largely determined by its functional groups and their spatial arrangement:

Chemical PropertyValue/DescriptionMethodSource
pKa12.77±0.70Predicted
SolubilitySoluble in dichloromethane, ethyl acetate, methanolExperimental
Reactive GroupsHydroxyl, formyl, lactam-

The predicted pKa value of 12.77±0.70 suggests that the compound is a weak acid, likely due to the hydroxyl group at position 4. The solubility profile indicates moderate polarity, being soluble in both polar (methanol) and moderately polar solvents (dichloromethane, ethyl acetate).

Structural Characteristics and Comparison

The structure of (3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one features a bicyclic framework with a pyrrolo[1,2-c]oxazole core. This section examines its structural features and compares it with related compounds.

Key Structural Features

The compound contains several functional groups that contribute to its chemical reactivity:

  • A lactam (cyclic amide) functionality at position 2

  • A hydroxyl group at position 4

  • A formyl (aldehyde) group at position 5

  • An isopropyl substituent at position 6

  • A methyl group at position 3

These functional groups, along with the specific stereochemistry indicated in the name, create a unique three-dimensional structure that influences its interactions with other molecules.

Comparison with Related Compounds

A closely related compound is (3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one (CAS: 145452-02-4) . The key difference lies in position 5, where a hydroxymethyl group replaces the formyl group. This structural variation results in distinct physical properties:

PropertyFormyl Derivative (145452-03-5)Hydroxymethyl Derivative (145452-02-4)
Molecular FormulaC11H17NO4C11H19NO4
Molecular Weight227.26 g/mol229.27 g/mol
Melting Point108-110°C160-172°C
SolubilityDichloromethane, ethyl acetate, methanolAcetone, chloroform, dichloromethane, ethanol, methanol

The hydroxymethyl derivative demonstrates a significantly higher melting point and broader solubility profile, suggesting stronger intermolecular hydrogen bonding capabilities compared to the formyl derivative .

Applications and Significance

(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one serves important functions in organic synthesis and potentially other areas of chemistry.

Synthetic Applications

The compound is described as "useful in organic synthesis" , suggesting its application as:

  • A building block for more complex molecules

  • An intermediate in the synthesis of bioactive compounds

  • A chiral auxiliary or template for stereoselective reactions

Its well-defined stereochemistry at four centers makes it valuable for creating compounds with precise spatial arrangements of atoms.

Research Significance

The complex structure and stereochemistry of this compound make it significant in several research contexts:

  • As a model compound for studying stereoselective reactions

  • In developing new synthetic methodologies for complex heterocycles

  • Potentially as a precursor to compounds with biological activity

The methodologies employed in its synthesis and manipulation likely contribute to the broader field of heterocyclic chemistry, particularly in the development of stereoselective synthetic approaches.

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